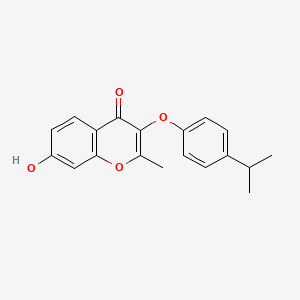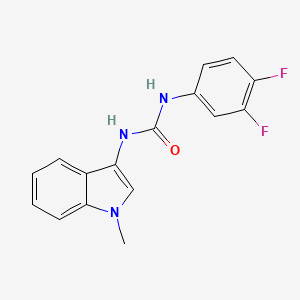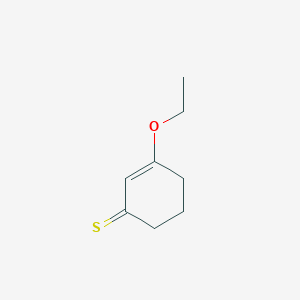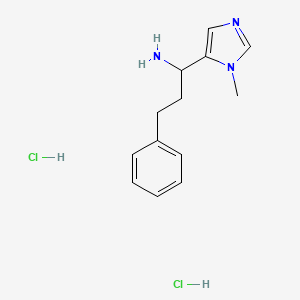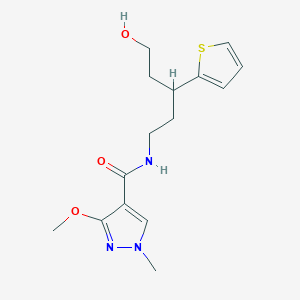![molecular formula C23H20N4O B2645415 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2320536-79-4](/img/structure/B2645415.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique structure combining bipyridine and naphthalene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Formation of the naphthalene intermediate: The naphthalene moiety can be synthesized through the Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide.
Coupling of intermediates: The bipyridine and naphthalene intermediates are then coupled using a suitable linker, such as a urea derivative, under appropriate reaction conditions (e.g., using a base like triethylamine in an organic solvent like dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, while the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-([2,2’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a different bipyridine isomer.
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-20-6-3-5-18-4-1-2-7-21(18)20)26-15-17-8-13-25-22(14-17)19-9-11-24-12-10-19/h1-14H,15-16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWBKQXOIGMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
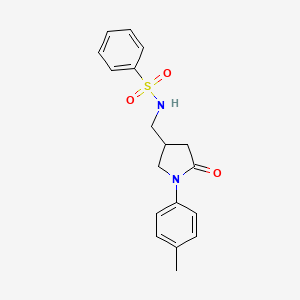
![Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)
![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)
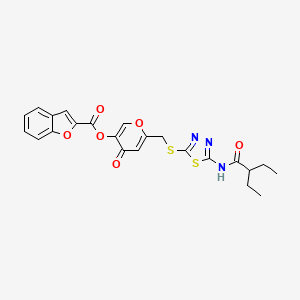
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)
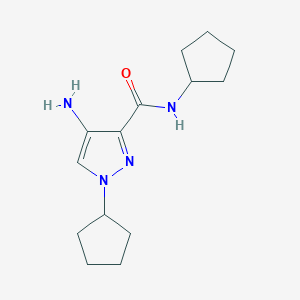

![Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate](/img/structure/B2645343.png)
